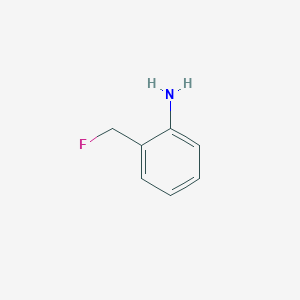

2-(Fluoromethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(Fluoromethyl)aniline” is an organic compound that is used in various chemical reactions . It is also known as “N-BOC protected 2-(Fluoromethyl)aniline” and has a CAS number of 1374329-41-5 . It is typically used in laboratory settings .

Synthesis Analysis

The synthesis of anilines, including “2-(Fluoromethyl)aniline”, can be achieved through various methods such as direct nucleophilic substitution, nitroarene reduction, and reactions involving secondary amines . A specific process for the preparation of 2-trifluoromethyl aniline involves the reductive dechlorination of compounds with hydrogen in the presence of catalysts and acid acceptors .

Molecular Structure Analysis

The molecular structure of “2-(Fluoromethyl)aniline” is similar to that of aniline, with the addition of a fluoromethyl group. Detailed studies of the molecular and electronic structures of anilines have been carried out using density functional methods . The optimized structures of aniline and halogenated aniline show significant stability .

Chemical Reactions Analysis

Aniline and its derivatives, including “2-(Fluoromethyl)aniline”, are involved in various chemical reactions. One of the well-known reactions is the Sandmeyer reaction, which is used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate .

Physical And Chemical Properties Analysis

Aniline, a compound similar to “2-(Fluoromethyl)aniline”, has a boiling point of about 184°C and a melting point of about -6°C. It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . Fluorine, a component of “2-(Fluoromethyl)aniline”, has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements .

Safety And Hazards

Direcciones Futuras

Fluorinated compounds, including “2-(Fluoromethyl)aniline”, are widely used in the fields of molecular imaging, pharmaceuticals, and materials. The synthesis of fluorides has attracted more and more attention from biologists and chemists. The direct formation of the C-F bond by fluorinase is the most effective and promising method for the enzymatic synthesis of fluorinated compounds .

Propiedades

Número CAS |

511230-96-9 |

|---|---|

Nombre del producto |

2-(Fluoromethyl)aniline |

Fórmula molecular |

C7H8FN |

Peso molecular |

125.14 g/mol |

Nombre IUPAC |

2-(fluoromethyl)aniline |

InChI |

InChI=1S/C7H8FN/c8-5-6-3-1-2-4-7(6)9/h1-4H,5,9H2 |

Clave InChI |

XUPCRFCPXDLPAW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CF)N |

SMILES canónico |

C1=CC=C(C(=C1)CF)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

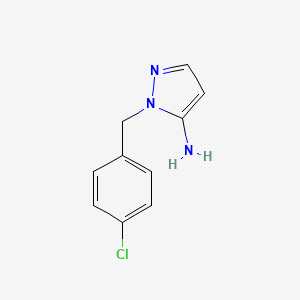

![(4R,7S,13S,19S,22R,25S,28S,34S,37R)-37-Amino-19-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-34-(1H-imidazol-4-ylmethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-31-(1H-pyrazol-4-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid](/img/structure/B1612638.png)

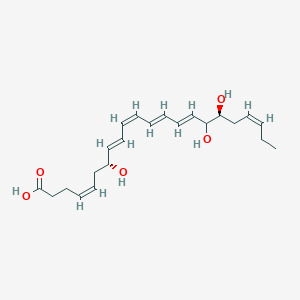

![(1R,2R,5S,7R)-2,6,6-Trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane](/img/structure/B1612639.png)

![S-[(2-Guanidino-4-thiazoyl)methyl] isothiourea hydrochloride](/img/structure/B1612650.png)

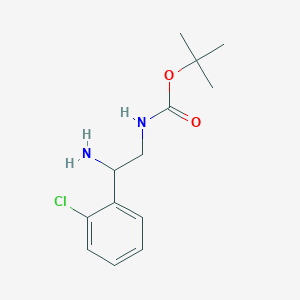

![tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate](/img/structure/B1612655.png)